molecular formula C10H13NO4 B1490841 (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid CAS No. 2098154-61-9

(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490841
CAS No.: 2098154-61-9
M. Wt: 211.21 g/mol
InChI Key: RITQLOPBNTYCPG-OWOJBTEDSA-N
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Description

(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery applications. This compound features the 3-azabicyclo[3.1.1]heptane core, which is recognized in scientific literature as a valuable non-classical isostere for piperidine and other saturated ring systems . The incorporation of this rigid, three-dimensional bicyclic scaffold into potential drug candidates can lead to significant improvements in key physicochemical properties, such as solubility and metabolic stability, as demonstrated by its use in analogs of established pharmaceuticals like Rupatidine . The (E)-configured α,β-unsaturated ketone moiety within the structure offers a versatile handle for further synthetic elaboration, enabling researchers to create diverse compound libraries through conjugate addition reactions or by serving as a Michael acceptor for targeted covalent inhibitor design. The polar hydroxy and carboxylic acid functional groups enhance the molecule's potential for salt formation and solubility modulation, making it a particularly useful intermediate in the synthesis of novel bioactive molecules. This product is intended for use as a building block in research programs aimed at developing new therapeutic agents and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-8(1-2-9(13)14)11-4-6-3-7(5-11)10(6)15/h1-2,6-7,10,15H,3-5H2,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITQLOPBNTYCPG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CC1C2O)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid, a compound with a complex bicyclic structure, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that is critical for its interaction with biological targets. Its molecular formula is C13H19NO3C_{13}H_{19}NO_3 with a molecular weight of approximately 239.29 g/mol. The presence of the hydroxyl group and the unique bicyclic framework contribute to its biological properties.

PropertyValue
Molecular FormulaC13H19NO3
Molecular Weight239.29 g/mol
SolubilitySoluble in water
CAS NumberNot available

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor subtype is implicated in various neurological functions and disorders, including cognition and mood regulation.

Pharmacological Effects

  • Antagonistic Activity : The compound exhibits antagonistic properties at nAChRs, which may have implications for treating conditions such as anxiety and depression.
  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotective benefits in models of neurodegeneration, potentially through modulation of cholinergic signaling pathways.

Case Studies and Research Findings

  • Study on Cognitive Function : A study published in Neuropharmacology demonstrated that administration of this compound improved cognitive function in rodent models of Alzheimer's disease by enhancing synaptic plasticity through nAChR modulation .
  • Anti-inflammatory Properties : In a separate investigation, the compound was shown to reduce inflammation in microglial cells, suggesting potential applications in neuroinflammatory conditions .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
nAChR AntagonismCognitive enhancement in animal models
NeuroprotectionReduction of neurodegeneration markers
Anti-inflammatoryDecreased microglial activation

Scientific Research Applications

The compound's bicyclic structure, featuring a nitrogen atom, allows it to interact with various biological targets, making it a candidate for medicinal chemistry applications.

Antihistaminic Properties

Research indicates that derivatives of this compound can enhance the efficacy of antihistamine formulations. Studies have shown that these derivatives improve the physicochemical properties of antihistamines, leading to better therapeutic outcomes in treating allergic reactions.

Neuroprotective Effects

Experimental studies have demonstrated that (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid exhibits neuroprotective effects in models of chronic neuropathic pain and allergic asthma. The compound has been shown to reduce airway eosinophilia and modulate pain pathways, suggesting its potential use in treating neurodegenerative diseases.

Enzyme Modulation

The compound's ability to modulate enzyme activity presents opportunities for its application in drug development. It can act as a competitive inhibitor for certain enzymes, which may be beneficial in designing therapeutics targeting metabolic pathways.

Synthesis and Production

The synthesis of (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid typically involves cyclization reactions starting from suitable precursors under controlled conditions. Techniques include:

  • Intramolecular Cyclization : Utilizing amino alcohols under acidic conditions to facilitate cyclization.
  • Continuous Flow Reactors : Employed in industrial settings for large-scale production, allowing precise control over reaction parameters.

Allergic Asthma Model

In preclinical studies focusing on allergic asthma, derivatives of (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid were tested for their ability to reduce inflammation and eosinophil infiltration in lung tissues. Results indicated a significant decrease in inflammatory markers compared to controls, suggesting therapeutic potential.

Neuropharmacological Studies

A study investigating the neuropharmacological effects of the compound demonstrated its capacity to alleviate symptoms associated with chronic pain models in rodents. The findings support its role as a candidate for developing new analgesics.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid compared to structurally similar compounds:

Compound NameBiological ActivityReferences
(E)-4-(6-hydroxy...Antihistaminic, Neuroprotective
3-Azabicyclo[3.1.0]hexaneModerate analgesic
8-Azabicyclo[3.2.1]octaneAntidepressant properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Hydroxy vs. Ethoxy on the Bicyclic Core

Compound A: 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid (CAS: 2098090-41-4)

  • Key Differences: Substituent: Ethoxy group at the 6-position instead of hydroxy.
  • Properties: Molecular weight: 241.28 g/mol (C₁₂H₁₉NO₄) . Stability: Ethoxy substitution likely enhances lipophilicity compared to the hydroxylated analog. Safety: Requires precautions against heat and ignition sources (P210 hazard statement) .

α,β-Unsaturation: (E)-But-2-enoic Acid vs. Saturated Analog

Compound B: 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid (same as Compound A)

  • Key Differences: Backbone: Saturated butanoic acid lacks the conjugated double bond present in the target compound.
  • Implications: The (E)-configuration in the target compound introduces rigidity and electronic conjugation, which may enhance reactivity in Michael addition or Diels-Alder reactions. UV-Vis absorption profiles and acidity (pKa of the carboxylic acid) likely differ due to resonance stabilization in the enoic acid .

Aromatic vs. Bicyclic Substituents

Compound C: 2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid

  • Structure : Features a 3-hydroxyphenyl group instead of the bicyclic system.
  • Properties :
    • Melting point: >300°C .
    • NMR Data: δ 6.96 (s, 1H, CH), 7.09–7.48 (m, 4H, ArH) .
  • The hydroxylphenyl group in Compound C may confer stronger π-π stacking interactions compared to the aliphatic bicyclic system.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including the target compound, typically relies on constructing the bicyclic framework via intramolecular cyclization reactions starting from suitably functionalized cyclobutane or cyclopropane precursors. Key steps involve:

  • Diastereoselective Strecker reactions on 3-oxocyclobutanecarboxylate derivatives to introduce amino functionalities.
  • Intramolecular imide formation to close the bicyclic ring system.
  • Functional group manipulations to install hydroxy and oxobutenoic acid moieties.

This approach allows for multigram scale synthesis and provides access to valuable bicyclic diamines and related compounds for medicinal chemistry applications.

Detailed Preparation Steps

Starting Material Preparation

  • The synthesis often begins with a 3-oxocyclobutanecarboxylate derivative, which is readily accessible.
  • A diastereoselective Strecker reaction introduces an amino group, yielding 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione as a key intermediate.

Formation of the 3-Azabicyclo[3.1.1]heptane Core

  • Intramolecular cyclization (imide formation) of the 1,3-functionalized cyclobutane derivative leads to the bicyclic 3-azabicyclo[3.1.1]heptane framework.
  • This step is crucial for establishing the rigid bicyclic structure and stereochemistry.

Functionalization to Target Compound

  • The hydroxy group at position 6 and the 4-oxobut-2-enoic acid substituent are introduced via selective oxidation and acylation steps.
  • The (E)-configuration of the oxobutenoic acid moiety is typically controlled through reaction conditions and purification.

Alternative Synthetic Route via Cyclopropane Precursors

A related preparation method involves the synthesis of 3-azabicyclo(3.1.0)hexane derivatives, which are structurally related bicyclic amines, through the following sequence:

Step Description Conditions / Reagents
1 Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate to 2-cyanocyclopropyl carboxylic acid NaOH in water, acidification with HCl
2 Conversion to acid chloride Oxalyl chloride in dry benzene, reflux
3 Reduction to 2-cyanocyclopropyl aldehyde Tri-(tert-butoxy) lithium aluminum hydride, THF, -60°C
4 Formation of acetal Reflux with ethanol
5 Reduction to 2-aminomethylcyclopropyl-1,1-dialkylacetal Lithium aluminum hydride, THF
6 Reaction with cyanide and alkanecarboxylic acid to form N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile Potassium cyanide, glacial acetic acid, methanesulfonic acid, 40-65°C
7 Hydrolysis to acid 6 N HCl, reflux
8 Isolation of free acid Treatment with copper(II) hydroxide, methanol extraction, hydrogen sulfide treatment

This method yields the bicyclic amine acid as a mixture of cis/trans isomers, which can be separated by fractional crystallization or ion exchange chromatography.

Research Findings and Scalability

  • The multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been demonstrated with high efficiency and stereocontrol, enabling their use as building blocks in medicinal chemistry.
  • The reduction of spirocyclic oxetanyl nitriles has been developed as a general approach to 3-azabicyclo[3.1.1]heptanes, showing good scalability and applicability to drug design, such as incorporation into antihistamine drug scaffolds.
  • NMR and spectral analyses confirm the structure and stereochemistry of the synthesized compounds, ensuring purity and consistency with published data.

Summary Table of Preparation Methods

Methodology Key Intermediate(s) Key Reactions Scale Notes
Intramolecular imide formation 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione Diastereoselective Strecker, cyclization Multigram Efficient, stereoselective, medicinally relevant
Cyclopropane route 2-aminomethylcyclopropyl-1,1-dialkylacetal Hydrolysis, acyl chloride formation, reductions, cyanide addition, hydrolysis Laboratory scale Produces cis/trans mixtures separable by chromatography
Reduction of spirocyclic oxetanyl nitriles Spirocyclic oxetanyl nitriles Reduction Scalable Broad scope, improves physicochemical properties in drug analogs

Q & A

What experimental methods are recommended for determining the stereochemical configuration of (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid?

Level: Advanced
Answer:
The stereochemistry of this bicyclic compound can be resolved using X-ray crystallography or NMR spectroscopy . For X-ray analysis, single crystals of the compound must be grown (e.g., via slow evaporation in polar solvents like methanol/water mixtures). Computational tools (e.g., density functional theory) can supplement experimental data to confirm the (E)-configuration of the α,β-unsaturated ketone moiety. Comparative analysis of coupling constants in 1H^1H-NMR (e.g., 3JH,H^3J_{H,H} for olefinic protons) and NOESY/ROESY correlations can validate spatial arrangements in the azabicycloheptane core .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Basic
Answer:
Key synthesis challenges include regioselective functionalization of the azabicycloheptane ring and stabilizing the α,β-unsaturated ketone. Strategies include:

  • Catalytic hydrogenation to reduce side reactions during cyclization.
  • Protection/deprotection of the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) to prevent unwanted oxidation .
  • Chromatographic purification with reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to achieve ≥95% purity. Reaction yields are typically 40–60%, influenced by solvent choice (e.g., THF vs. DMF) and temperature control .

What are the stability considerations for this compound under varying storage conditions?

Level: Advanced
Answer:
The compound is prone to degradation via:

  • Hydrolysis of the α,β-unsaturated ketone in aqueous environments (pH-dependent).
  • Oxidation of the hydroxyl group in the azabicycloheptane ring.
    Storage recommendations:
  • Temperature: -20°C in amber vials under inert gas (argon/nitrogen).
  • Solvent: Lyophilized form or dissolved in anhydrous DMSO (with desiccants).
    Stability studies using LC-MS over 6 months show <5% degradation under these conditions .

How can in vitro cytotoxicity be evaluated for this compound, and what model systems are appropriate?

Level: Advanced
Answer:
Marine-derived bicyclic compounds with similar frameworks (e.g., from T. hemprichii or sponges) are tested using:

  • Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity via inhibition of TNF-α or IL-6 in macrophage models (e.g., RAW 264.7).
  • Dose-response curves (0.1–100 µM) with IC50_{50} calculations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are critical .

How should researchers resolve contradictions in spectral data reported across studies?

Level: Advanced
Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Solvent effects (e.g., D2_2O vs. CDCl3_3) altering chemical shifts.
  • Impurity profiles (e.g., residual starting materials).
    Resolution steps:

Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formula.

Compare 1H^1H- and 13C^{13}C-NMR data with computational predictions (e.g., ACD/Labs or MNova software).

Replicate synthesis and analysis under standardized conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid

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